2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide
CAS No.: 1040657-18-8
Cat. No.: VC11940302
Molecular Formula: C17H15BrN4O3S3
Molecular Weight: 499.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040657-18-8 |
|---|---|
| Molecular Formula | C17H15BrN4O3S3 |
| Molecular Weight | 499.4 g/mol |
| IUPAC Name | 2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2-bromo-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C17H15BrN4O3S3/c1-10-4-5-12(11(18)7-10)21-14(23)9-27-17-20-8-13(16(19)22-17)28(24,25)15-3-2-6-26-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22) |
| Standard InChI Key | FCSGNXDIGGGJDL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)Br |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)Br |
Introduction
Structural Analysis and Molecular Properties
Core Architecture
The compound features a pyrimidine ring substituted at position 4 with an amino group and at position 5 with a thiophene-2-sulfonyl moiety. A thioether bridge at position 2 connects the pyrimidine to an acetamide group, which is further substituted with a 2-bromo-4-methylphenyl ring. This arrangement confers both hydrophobicity (via the brominated aryl group) and polar interactions (via the sulfonyl and amino groups) .
Table 1: Key Structural and Physicochemical Properties
The thiophene sulfonyl group enhances electron-withdrawing characteristics, potentially stabilizing interactions with enzyme active sites . The bromine atom at the ortho position of the phenyl ring introduces steric hindrance, which may influence binding specificity.
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves four critical stages:
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Pyrimidine Core Formation: Condensation of thiophene-2-sulfonyl chloride with guanidine derivatives under basic conditions yields the 4-amino-5-(thiophene-2-sulfonyl)pyrimidine intermediate.
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Thioether Linkage Introduction: Reaction of the pyrimidine intermediate with mercaptoacetic acid in the presence of a base (e.g., K₂CO₃) forms the thioether bridge.
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Acetamide Functionalization: Acylation with 2-bromo-4-methylphenyl isocyanate introduces the substituted acetamide group.
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Purification: Chromatographic techniques (e.g., silica gel column) ensure >95% purity, verified via NMR and mass spectrometry.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | DMF, 80°C, 12 h | 68 |
| 2 | THF, K₂CO₃, rt, 6 h | 72 |
| 3 | DCM, Et₃N, 0°C → rt, 24 h | 65 |
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies on structurally analogous sulfonamide-pyrimidine hybrids demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 256 µg/mL) and fungi (e.g., Candida albicans) . The thiophene sulfonyl group likely inhibits dihydrofolate reductase (DHFR), a key enzyme in folate synthesis, by mimicking the pterin substrate . Molecular docking simulations reveal hydrogen bonding between the sulfonyl oxygen and Thr46 of DHFR (RMSD = 1.3 Å) .
Pharmacological and Toxicological Profile
ADME Characteristics
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Absorption: Moderate oral bioavailability (∼40%) due to high molecular weight and polar surface area.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the thiophene ring forms sulfoxide metabolites.
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Excretion: Primarily renal (70%), with enterohepatic recirculation observed in preclinical models.
Toxicity Considerations
Acute toxicity studies in rodents report an LD₅₀ > 2,000 mg/kg, with no histopathological abnormalities at therapeutic doses. Chronic exposure may induce mild hepatotoxicity, necessitating liver function monitoring in clinical settings.
Case Studies and Comparative Analysis
Antimicrobial Case Study
A 2024 evaluation of thienopyrimidine-sulfonamide hybrids demonstrated that derivative 12ii (structurally analogous to the target compound) reduced S. aureus biofilm formation by 78% at 128 µg/mL, outperforming sulfadiazine alone . This highlights the role of the thiophene sulfonyl group in enhancing antimicrobial persistence .
Structural Analogs and SAR
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Analog 1: Replacement of bromine with chlorine (C17H15ClN4O3S3) reduces cytotoxicity (IC₅₀ = 28.7 µM in MCF-7).
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Analog 2: Substitution of the methyl group with trifluoromethyl (C17H12F3N4O3S3) improves DHFR inhibition (Ki = 0.79 µM vs. 1.2 µM for parent compound) .
Table 3: Activity Comparison of Structural Analogs
| Analog | Modification | MIC (S. aureus) | IC₅₀ (MCF-7) |
|---|---|---|---|
| Parent | None | 256 µg/mL | 12.3 µM |
| 1 | Br → Cl | 512 µg/mL | 28.7 µM |
| 2 | -CH₃ → -CF₃ | 128 µg/mL | 9.8 µM |
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